molecular formula C11H20O3S B15356270 Spiro[4.5]decan-8-yl methanesulfonate

Spiro[4.5]decan-8-yl methanesulfonate

Cat. No.: B15356270
M. Wt: 232.34 g/mol
InChI Key: KEBNOFFMZALFNP-UHFFFAOYSA-N
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Description

Spiro[4.5]decan-8-yl methanesulfonate (CAS: 141120-33-4; Mol. Formula: C₁₀H₁₈O₄S) is a spirocyclic sulfonate ester characterized by a fused bicyclic structure comprising a cyclohexane ring bridged to a cyclopentane ring via a spiro carbon. The methanesulfonate (mesyl) group at the 8-position enhances its utility as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to its excellent leaving-group properties . It is commercially available as a building block (e.g., AB3687 in ABChem’s catalog) and has applications in pharmaceutical synthesis, such as in the preparation of kinase inhibitors or enzyme modulators .

Properties

Molecular Formula

C11H20O3S

Molecular Weight

232.34 g/mol

IUPAC Name

spiro[4.5]decan-8-yl methanesulfonate

InChI

InChI=1S/C11H20O3S/c1-15(12,13)14-10-4-8-11(9-5-10)6-2-3-7-11/h10H,2-9H2,1H3

InChI Key

KEBNOFFMZALFNP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCC2(CCCC2)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro[4.5]decan-8-yl methanesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of spiro[4.5]decan-8-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Spiro[4.5]decan-8-yl methanesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted spirocyclic compounds.

Scientific Research Applications

Spiro[4.5]decan-8-yl methanesulfonate is used in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, it is used as a reagent in organic synthesis and as a building block in the construction of complex molecular architectures.

Mechanism of Action

Spiro[4.5]decan-8-yl methanesulfonate is similar to other spirocyclic compounds such as spiro[4.5]decane-8-ol and spiro[4.5]decane-8-thiol. its unique methanesulfonate group imparts distinct chemical properties that differentiate it from these compounds. The presence of the methanesulfonate group enhances its reactivity and makes it a more versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Spirovetivanes (e.g., β-Vetivone)

Spirovetivanes, such as β-vetivone, share the spiro[4.5]decane core but differ in functionalization. β-Vetivone, a natural sesquiterpene from vetiver oil, features a ketone group and is involved in plant stress responses . Unlike the methanesulfonate derivative, β-vetivone lacks electrophilic reactivity, making it more relevant in fragrance and phytochemical studies than synthetic chemistry.

Key Differences :

  • Reactivity : Spiro[4.5]decan-8-yl methanesulfonate’s mesyl group enables nucleophilic displacement, whereas β-vetivone’s ketone is redox-active.
  • Applications : β-Vetivone is used in perfumery; the methanesulfonate is a synthetic intermediate.

8-Azaspiro[4.5]decane Derivatives

Compounds like 8-azaspiro[4.5]decane-7,9-dione (CAS: 1075-89-4) and its derivatives (e.g., 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione) are spirocycles with nitrogen and ketone functionalities. These are often impurities in pharmaceutical synthesis or intermediates for SHP2/PTPN11 inhibitors (e.g., in cancer therapeutics) .

Key Differences :

  • Functional Groups : The azaspiro compounds contain lactam or amide groups, enabling hydrogen bonding, whereas the methanesulfonate is electrophilic.

Comparison with Sulfonate Esters

Tetrahydro-2H-pyran-4-yl Methanesulfonate

This compound (CAS: 134419-59-3) features a tetrahydropyran ring instead of a spiro system.

Key Data :

Property This compound Tetrahydro-2H-pyran-4-yl Methanesulfonate
Molecular Weight 246.31 g/mol 198.24 g/mol
CAS Number 141120-33-4 134419-59-3
Synthetic Utility Spirocyclic intermediates Monocyclic intermediates

1,4-Dioxaspiro[4.5]decan-8-yl 4-Methylbenzenesulfonate

This tosyl derivative (CAS: 23511-05-9) replaces the mesyl group with a bulkier tosyl group. The tosyl group’s superior leaving ability and stability under basic conditions make it preferable for certain substitutions, though at a higher cost (¥963.00/g vs. ¥68.00/g for the tetrahydropyranyl analog) .

Structural Isomers and Positional Variants

6-Oxaspiro[4.5]decan-9-yl Methanesulfonate

This isomer (CID 12035388) positions the oxa and mesyl groups differently (C9 vs. C8). Computational studies predict a collision cross-section (CCS) of 167.2 Ų, slightly lower than the 8-yl variant due to altered ring puckering .

Key Differences :

  • Reactivity : The 9-position may sterically hinder nucleophilic attack compared to the 8-yl derivative.
  • Synthetic Yield : Positional isomers often exhibit divergent reaction efficiencies (e.g., 67% yield for 8-yl pyridine derivatives vs. unreported data for 9-yl) .

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